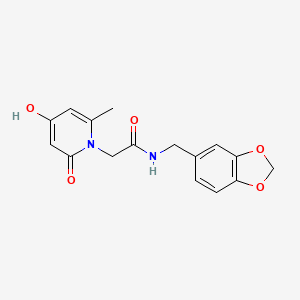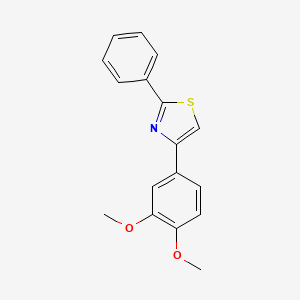
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization steps . Industrial production methods may utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to achieve efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopropyl-4-hydroxyquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
- 4-hydroxyquinoline-3-carboxamide
- N-cyclopropyl-4-oxoquinoline-3-carboxamide
- N-cyclopropyl-4-methoxyquinoline-3-carboxamide
These compounds share similar structural features but may differ in their biological activities, chemical reactivity, and applications. The unique cyclopropyl group in this compound contributes to its distinct properties and potential advantages in various research and industrial applications .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-3-1-2-4-11(9)14-7-10(12)13(17)15-8-5-6-8/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) |
InChI Key |
PZCMWCNILWZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12175510.png)
![3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B12175516.png)


![N-benzyl-2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12175524.png)
![N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175525.png)
![2-{4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B12175527.png)
![3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12175541.png)
![N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12175547.png)
![N-(3-methoxypropyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12175555.png)


![1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B12175574.png)
![1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B12175585.png)
